Acetyl-Calpastatin (184-210) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Calpastatin (184-210) (human) is a potent, selective, and reversible inhibitor of calpain, a calcium-dependent cysteine protease. This compound is derived from the human calpastatin protein, which naturally inhibits calpain activity. Acetyl-Calpastatin (184-210) (human) is particularly effective against μ-calpain and cathepsin L, with inhibition constants (K_i) of 0.2 nM and 6 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-Calpastatin (184-210) (human) is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The sequence for Acetyl-Calpastatin (184-210) (human) is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .
Industrial Production Methods
Industrial production of Acetyl-Calpastatin (184-210) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Calpastatin (184-210) (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of Acetyl-Calpastatin (184-210) (human) involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents like piperidine. The peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Major Products Formed
The major product formed is the Acetyl-Calpastatin (184-210) (human) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Acetyl-Calpastatin (184-210) (human) has a wide range of applications in scientific research:
Medicine: This compound is investigated for its potential therapeutic effects in diseases where calpain activity is dysregulated, such as neurodegenerative diseases, cardiovascular diseases, and cancer
Chemistry: It serves as a tool to understand protein-protein interactions and enzyme inhibition mechanisms.
Mechanism of Action
Acetyl-Calpastatin (184-210) (human) inhibits calpain by binding to its active site, preventing substrate access and subsequent proteolytic activity. This inhibition is reversible and highly selective for calpain over other proteases like papain and trypsin . The molecular targets include μ-calpain and cathepsin L, and the pathways involved are those related to calcium signaling and proteolysis .
Comparison with Similar Compounds
Similar Compounds
Calpastatin (1-27) (human): Another fragment of calpastatin with similar inhibitory properties but different sequence and specificity.
E-64: A cysteine protease inhibitor that inhibits calpain but also other proteases like cathepsins.
Leupeptin: A broad-spectrum protease inhibitor that inhibits calpain, trypsin, and papain.
Uniqueness
Acetyl-Calpastatin (184-210) (human) is unique due to its high selectivity and potency for calpain inhibition. Unlike broad-spectrum inhibitors, it specifically targets calpain, making it a valuable tool for studying calpain-related processes without off-target effects .
Properties
Molecular Formula |
C142H230N36O44S |
---|---|
Molecular Weight |
3177.6 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-acetamido-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151) |
InChI Key |
ZXJCOYBPXOBJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.